

structural characterization of 1,2'-O-Dimethylguanosine

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Compound of Interest

Compound Name: 1,2'-O-Dimethylguanosine

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An In-depth Technical Guide to the Structural Characterization of 1,2'-O-Dimethylguanosine

This guide provides a comprehensive overview of the methods and data involved in the structural characterization of **1,2'-O-Dimethylguanosine**, a modified purine nucleoside. The information is tailored for researchers, scientists, and professionals in drug development who are engaged in the study of nucleic acids and their analogs.

Introduction to 1,2'-O-Dimethylguanosine

1,2'-O-Dimethylguanosine (m^1Gm) is a modified ribonucleoside, a derivative of guanosine with methyl groups at the N1 position of the guanine base and the 2'-hydroxyl group of the ribose moiety. Methylation is a common type of modification found in RNA molecules like tRNA, and it plays a significant role in gene expression regulation by influencing the folding, stability, and interaction of RNAs with other molecules.^[1] The precise structural elucidation of such modified nucleosides is crucial for understanding their biological functions and for their potential application in therapeutic contexts, including vaccine and cancer research.

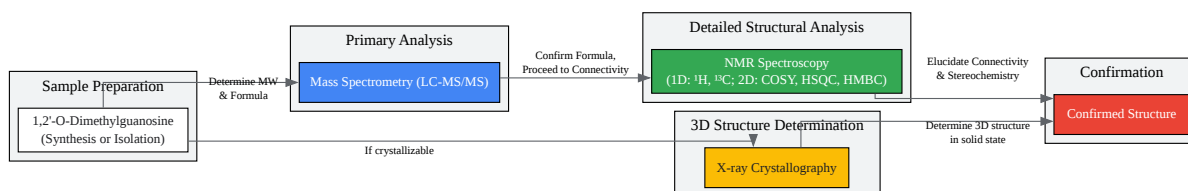
Physicochemical Properties

The fundamental properties of **1,2'-O-Dimethylguanosine** are summarized in the table below. This data is essential for its identification and for designing analytical experiments.

Property	Value
IUPAC Name	2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one
Synonyms	N1,2'-O-dimethylguanosine; m ¹ Gm; 1-Methyl-2'-O-methylguanosine
CAS Number	73667-71-7
Molecular Formula	C ₁₂ H ₁₇ N ₅ O ₅
Molecular Weight	311.29 g/mol
Monoisotopic Mass	311.12296866 Da
Boiling Point	685.6 ± 65.0 °C (at 760 mmHg)
Density	1.81 ± 0.1 g/cm ³
SMILES	<chem>CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)OC</chem>
InChI Key	JLYURAYAEKVGQJ-IOSLPCCCSA-N

Structural Characterization Workflow

The definitive identification and structural elucidation of **1,2'-O-Dimethylguanosine** relies on a combination of analytical techniques. A typical workflow involves mass spectrometry to determine the molecular weight and elemental composition, followed by nuclear magnetic resonance spectroscopy to establish the precise atomic connectivity and stereochemistry. X-ray crystallography, if successful, provides the ultimate proof of the three-dimensional structure.



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A typical workflow for the structural characterization of **1,2'-O-Dimethylguanosine**.

Spectroscopic and Crystallographic Data

Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for identifying modified nucleosides.[2][3] For **1,2'-O-Dimethylguanosine**, the expected mass-to-charge ratios for the protonated molecule ($[M+H]^+$) and other common adducts are listed below. Tandem MS (MS/MS) analysis typically shows a characteristic neutral loss of the ribose moiety (132 Da) or the methylated ribose (146 Da), leading to a fragment corresponding to the modified base. The specificity of this technique is enhanced by monitoring the transition of a specific precursor ion to a characteristic product ion, an approach known as selected reaction monitoring (SRM).[3]

Ion	Calculated m/z
$[M+H]^+$	312.1302
$[M+Na]^+$	334.1121
$[M-H]^-$	310.1148
$[M+H - C_5H_9O_3]^+$ (Base)	166.0723

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom, allowing for the unambiguous determination of the molecule's connectivity.[4][5] Although a specific high-resolution spectrum for **1,2'-O-Dimethylguanosine** is not publicly available, the expected chemical shifts can be predicted based on the known structure and data from similar compounds.

- 1H NMR: Key signals would include the anomeric proton (H1') of the ribose, the H8 proton of the purine ring, and two distinct methyl singlets. The H1' signal's coupling pattern reveals the stereochemistry of the glycosidic bond.

- ^{13}C NMR: Twelve distinct signals are expected, corresponding to each carbon atom. The chemical shifts of the methyl carbons and the ribose carbons (especially C2') would confirm the positions of methylation.
- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure.
 - COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, allowing for the assignment of all protons in the ribose spin system.
 - HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon.
 - HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is vital for confirming the methylation sites. For instance, a correlation between the N1-methyl protons and the C2 and C6 carbons of the purine ring would confirm the N1-methylation. Similarly, a correlation between the O2'-methyl protons and the C2' of the ribose would confirm the 2'-O-methylation.

Expected key 2/3-bond HMBC correlations for structural confirmation.

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional atomic coordinates of a molecule in its crystalline state.^[6] The major bottleneck for this technique is obtaining high-quality, diffraction-grade crystals.^[7] While no crystal structure for **1,2'-O-Dimethylguanosine** is currently deposited in public databases, a successful crystallographic experiment would confirm the absolute stereochemistry of the ribose sugar, the conformation around the glycosidic bond, and the intermolecular interactions (e.g., hydrogen bonding) in the solid state.

Experimental Protocols

The following sections describe generalized protocols for the structural characterization of **1,2'-O-Dimethylguanosine**. These protocols may require optimization based on the specific instrumentation and sample purity.

Protocol for LC-MS/MS Analysis

This protocol is adapted from standard methods for analyzing modified nucleosides.^{[8][9]}

- Sample Preparation:
 - If analyzing from an RNA sample, enzymatically digest ~1 µg of RNA to single nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.
 - If analyzing a pure standard, dissolve the compound in a suitable solvent (e.g., water/acetonitrile mixture) to a final concentration of approximately 1 µg/mL.
 - Filter the sample through a 0.22 µm filter before injection.
- Liquid Chromatography (LC):
 - Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Start with a low percentage of B (e.g., 2%), hold for 1-2 minutes, then ramp to a higher percentage (e.g., 95%) over 5-10 minutes to elute the compound.
 - Flow Rate: 0.2-0.4 mL/min.
 - Column Temperature: Maintained at 35-40 °C.
- Mass Spectrometry (MS):
 - Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.
 - MS Scan: Perform a full scan from m/z 100-500 to detect the [M+H]⁺ ion (expected at m/z 312.1).
 - Tandem MS (MS/MS): Isolate the precursor ion (m/z 312.1) and perform collision-induced dissociation (CID). Monitor for the characteristic product ion of the modified guanine base (m/z 166.1).

- Source Parameters: Optimize parameters such as ion-spray voltage (~5 kV), source temperature (~350 °C), and gas flows (curtain and collision gas) to maximize signal intensity.[\[10\]](#)

Protocol for NMR Spectroscopy

This protocol outlines the general steps for acquiring 1D and 2D NMR spectra for a small molecule like m¹Gm.[\[4\]](#)[\[11\]](#)

- Sample Preparation:
 - Dissolve 1-5 mg of the purified compound in ~0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often preferred as it does not exchange with the amino protons.
 - Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise referencing is required.
 - Transfer the solution to a high-quality 5 mm NMR tube.
- Data Acquisition:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
 - ¹H NMR: Acquire a 1D proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Acquire a 1D carbon spectrum with proton decoupling. This experiment requires more time due to the low natural abundance of ¹³C; several hundred to thousands of scans may be necessary.
 - 2D COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H correlations.
 - 2D HSQC: Acquire a gradient-selected HSQC spectrum to identify one-bond ¹H-¹³C correlations.

- 2D HMBC: Acquire a gradient-selected HMBC spectrum to identify long-range (2-3 bond) ^1H - ^{13}C correlations. The optimization of the long-range coupling delay is crucial (typically set for ~ 8 Hz).
- Data Processing and Analysis:
 - Process the raw data (FID) using appropriate software (e.g., TopSpin, Mnova, ACD/Labs). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts.
 - Integrate the signals in the ^1H spectrum to determine the relative number of protons.
 - Analyze the coupling constants (J-values) and multiplicities to infer dihedral angles and connectivity.
 - Correlate the signals in the 2D spectra to build the molecular structure piece by piece.

Protocol for X-ray Crystallography

This protocol provides a general framework for the crystallization of a modified nucleoside.[\[12\]](#)
[\[13\]](#)

- Sample Preparation:
 - The sample must be of very high purity ($>98\%$). Purify the compound using methods like HPLC or recrystallization.
 - Prepare a highly concentrated and stable solution of the molecule (e.g., 10-50 mg/mL) in a suitable buffer or solvent. The solubility will need to be determined empirically.
- Crystallization Screening:
 - Use commercially available sparse-matrix screens (e.g., Hampton Research, Qiagen) that cover a wide range of precipitants, salts, and pH values.
 - Set up crystallization trials using vapor diffusion methods (sitting drop or hanging drop). Mix a small volume (e.g., 1 μL) of the sample solution with an equal volume of the screen solution, and equilibrate it against a larger reservoir of the screen solution.

- Incubate the trials in a stable, vibration-free environment at a constant temperature (e.g., 4 °C or 20 °C).
- Crystal Optimization:
 - Regularly inspect the drops for crystal formation over several weeks.
 - If initial hits (microcrystals, precipitates) are found, perform optimization screening. This involves systematically varying the concentrations of the precipitant, salt, and buffer pH around the initial hit condition to promote the growth of larger, single, diffraction-quality crystals.
- Data Collection and Structure Solution:
 - Carefully mount a suitable crystal on a cryo-loop and flash-cool it in liquid nitrogen, often using a cryoprotectant (e.g., glycerol) to prevent ice formation.
 - Collect X-ray diffraction data using a diffractometer with a suitable X-ray source (in-house or synchrotron).
 - Process the diffraction data to determine the unit cell parameters and space group.
 - Solve the crystal structure using direct methods or other phasing techniques.
 - Refine the atomic model against the experimental data to obtain the final structure.

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